2-Butylanthracene
Description
Properties
CAS No. |
52251-72-6 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-butylanthracene |
InChI |
InChI=1S/C18H18/c1-2-3-6-14-9-10-17-12-15-7-4-5-8-16(15)13-18(17)11-14/h4-5,7-13H,2-3,6H2,1H3 |
InChI Key |
SGHGTABSBRRVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylanthracene typically involves Friedel-Crafts alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}{14}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{18}\text{H}_{18} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Butylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-Butylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Butylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This allows it to participate in various photophysical and photochemical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence and phosphorescence.
Comparison with Similar Compounds
Table 1: Comparative Properties of Anthracene Derivatives
Key Comparative Insights
Substituent Effects on Molecular Properties
- Steric Hindrance : The linear butyl group in this compound introduces moderate steric bulk compared to the highly branched tert-butyl group in 2-tert-Butylanthracene. This difference influences packing in solid-state structures and solubility in organic solvents .
- Electronic Effects : Alkyl substituents generally donate electron density via induction, altering anthracene’s π-electron system. For example, tert-butyl groups in 2-tert-Butylanthracene induce characteristic NMR shifts (aromatic protons as singlets) due to symmetry , whereas methyl groups in 2-Methylanthracene result in simpler splitting patterns .
Applications
- Materials Science : 9,10-Diphenylanthracene-2-boronic acid exemplifies functionalized anthracenes used in organic light-emitting diodes (OLEDs) and cross-coupling reactions . This compound’s linear alkyl chain may offer tunable solubility for solution-processed electronic devices.
- Fluorescence : 2-Methylanthracene is employed in fluorescence studies due to its stable emission properties, while bulkier substituents like tert-butyl may quench fluorescence via steric effects .
Safety and Handling Alkylanthracenes generally require precautions similar to PAHs, including glove use and ventilation. For instance, 2-Aminoanthracene (a related compound) mandates rigorous safety protocols due to toxicity , and tert-butyl derivatives necessitate hazard-compliant storage .
Q & A
Q. What are the established synthetic routes for 2-Butylanthracene, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation of anthracene with a butyl halide, using Lewis acid catalysts (e.g., AlCl₃). Alternative routes may employ Suzuki-Miyaura coupling for regioselective functionalization. To optimize purity:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
- Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
- For reproducibility, document solvent ratios, catalyst loadings, and reaction times in detail, citing prior protocols for analogous anthracene derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Core techniques include:
- ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., anthracene backbone δ 7.5–8.5 ppm; butyl chain δ 0.8–1.6 ppm). Compare with computed spectra (DFT) for validation .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 234 (C₁₈H₁₈) and fragmentation patterns consistent with alkyl chain loss .
- FT-IR : Confirm C-H stretching (~3050 cm⁻¹ for aromatic; ~2900 cm⁻¹ for aliphatic) and absence of impurities (e.g., hydroxyl groups). Cross-reference with literature for anthracene derivatives .
Advanced Research Questions
Q. How can researchers design experiments to investigate the photophysical properties of this compound in optoelectronic applications?
Methodological Answer:
- Experimental Design :
- Measure UV-Vis absorption (λₐₜₕ in dichloromethane) and fluorescence emission (λₑₘ) to determine bandgap and quantum yield. Use a spectrofluorometer with calibrated integrating spheres .
- Conduct time-resolved fluorescence decay assays (TCSPC) to assess excited-state lifetimes.
- Compare with computational models (TD-DFT) to correlate experimental and theoretical transitions .
- Controls : Include unsubstituted anthracene as a reference. Document solvent polarity effects using solvents like toluene (nonpolar) vs. DMF (polar) .
Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound under varying conditions?
Methodological Answer:
- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use kinetic monitoring (e.g., in situ UV-Vis for reaction progress) .
- Variable Isolation : Systematically test parameters (temperature, catalyst type, solvent) to identify outliers. For example, AlCl₃ vs. FeCl₃ in alkylation reactions may yield divergent regioselectivity .
- Meta-Analysis : Conduct a literature review focusing on experimental sections to identify undocumented variables (e.g., trace moisture in solvents). Use statistical tools (ANOVA) to quantify parameter impacts .
Q. How can researchers evaluate the thermal stability of this compound for applications in high-temperature environments?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) for exothermic/endothermic events .
- Accelerated Aging Studies : Heat samples at 100–150°C for 24–72 hours. Monitor structural integrity via NMR and HPLC post-treatment.
- Mechanistic Insights : Use GC-MS to identify degradation byproducts (e.g., anthraquinones from oxidation) and propose degradation pathways .
Guidelines for Data Presentation and Reproducibility
- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthesis, characterization, and computational methods in main or supplementary sections .
- Contradiction Reporting : Clearly highlight discrepancies in results tables (e.g., "Variation in quantum yield: 0.45 [Ref. X] vs. 0.32 [this work]") and discuss potential causes (e.g., solvent purity, instrumentation calibration) .
- Ethical Synthesis : Avoid abbreviated chemical names; use IUPAC nomenclature consistently. Disclose all funding sources and conflicts of interest in submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
